molecular formula C13H19N5O2 B2648654 1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 878414-69-8

1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2648654
CAS No.: 878414-69-8
M. Wt: 277.328
InChI Key: LGSHAXOGBPZJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Purine-Based Pharmacophores

Purines, bicyclic heterocycles comprising fused pyrimidine and imidazole rings, have served as foundational templates in drug discovery since the isolation of caffeine and theophylline in the 19th century. The structural versatility of purines allows for targeted modifications at positions N-1, N-3, N-7, and N-9, enabling the development of derivatives with tailored pharmacological profiles. Early work on xanthine derivatives, such as theophylline (1,3-dimethylxanthine), demonstrated their bronchodilatory effects through phosphodiesterase inhibition and adenosine receptor antagonism.

In the 21st century, synthetic efforts shifted toward annelated purine systems, where additional rings are fused to the core structure to enhance binding affinity and metabolic stability. For example, pyrimido[2,1-f]purine-dione derivatives emerged as a subclass with improved solubility and target selectivity compared to simpler xanthines. The compound 1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exemplifies this trend, incorporating a tetrahydropyrimidine ring to modulate steric and electronic properties.

Structural Classification of Annelated Xanthine Derivatives

Annelated xanthines are classified based on the type and position of fused rings. The subject compound belongs to the pyrimido[2,1-f]purine-2,4-dione family, characterized by a pyrimidine ring fused at positions 1 and 2 of the purine nucleus (Table 1). Key structural features include:

  • Tetrahydropyrimidine moiety : The partially saturated pyrimidine ring (positions 6–9) reduces planarity, enhancing membrane permeability.
  • Substituents : Methyl groups at N-1 and N-7, and a propyl chain at N-9, influence lipophilicity and steric interactions.

Table 1: Structural Comparison of Selected Xanthine Derivatives

Compound Core Structure Fused Ring System Key Substituents
Theophylline Xanthine None 1,3-dimethyl
8-Bromotheophylline Xanthine None 8-bromo, 1,3-dimethyl
Subject Compound Pyrimido[2,1-f]purine Tetrahydropyrimidine 1,7-dimethyl, 9-propyl

Position-Specific Nomenclature and Substitution Patterns

Systematic naming of pyrimido-purine derivatives follows IUPAC guidelines, prioritizing the purine numbering system. In This compound :

  • Pyrimido[2,1-f]purine : Indicates fusion between pyrimidine (positions 1–2) and purine (positions 7–8).
  • Tetrahydropyrimidine : The pyrimidine ring at positions 6–9 is partially saturated.
  • Substituents : Methyl groups at N-1 and N-7, and a propyl chain at N-9, are denoted numerically.

Substitution patterns profoundly affect bioactivity. For instance, alkylation at N-9 (e.g., propyl) enhances lipid solubility, facilitating blood-brain barrier penetration, while methyl groups at N-1/N-7 stabilize the enol tautomer, influencing hydrogen-bonding interactions.

Significance in Medicinal Chemistry Research

Tetrahydropyrimido-purine derivatives are investigated for their dual roles as enzyme inhibitors and receptor modulators . Recent studies highlight:

  • Anticancer potential : Analogues with N-9 alkyl chains exhibit SMO (Smoothened) antagonism, suppressing Hedgehog signaling in melanoma models.
  • Anti-inflammatory activity : Structural similarity to theophylline suggests possible phosphodiesterase-4 (PDE4) inhibition, though this requires empirical validation.
  • Synthetic versatility : The scaffold supports diverse reactions, including benzoylation and amination, enabling rapid library synthesis.

Biological Relevance of Pyrimido-Purine Fused Ring Systems

The fused pyrimido-purine core mimics endogenous purines, allowing interactions with:

  • Adenosine receptors : The tetrahydropyrimidine ring may reduce off-target effects compared to non-annelated xanthines.
  • DNA/RNA enzymes : The planar region (purine) intercalates nucleic acids, while the non-planar region (tetrahydropyrimidine) confers selectivity.

For example, in Hedgehog-dependent cancers, N-9 propyl substitution enhances binding to SMO’s transmembrane domain, displacing cyclopamine derivatives in vitro.

Properties

IUPAC Name

1,7-dimethyl-9-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-4-5-17-6-8(2)7-18-9-10(14-12(17)18)16(3)13(20)15-11(9)19/h8H,4-7H2,1-3H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHAXOGBPZJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CN2C1=NC3=C2C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the propyl and methyl groups through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Neurodegenerative Diseases

Several studies have highlighted the effectiveness of tetrahydropyrimido derivatives in modulating neurotransmitter systems involved in neurodegeneration. For instance:

  • Adenosine Receptor Modulation : Compounds that interact with A1 and A2A receptors can influence dopaminergic signaling pathways. This modulation is crucial for managing symptoms associated with Parkinson's disease .
  • Monoamine Oxidase Inhibition : Inhibitors of MAO-B can prevent the breakdown of dopamine, thereby enhancing dopaminergic activity in the brain. One notable compound showed an IC50 value of 0.0629 μM against human MAO-B, indicating potent inhibitory activity .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of tetrahydropyrimido derivatives. Compounds similar to 1,7-dimethyl-9-propyl have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 1 μM .

Case Study 1: Neuroprotective Effects

A study investigated a series of tetrahydropyrimido[2,1-f]purinediones for their neuroprotective effects in cellular models of neurodegeneration. The results indicated that certain derivatives not only inhibited MAO-B but also protected neuronal cells from oxidative stress-induced apoptosis.

Case Study 2: Antimycobacterial Activity

Another research effort focused on the synthesis and testing of derivatives for antimycobacterial activity. The compounds exhibited varying degrees of efficacy against Mtb strains, with structure-activity relationship (SAR) studies suggesting that specific substitutions at the N9 position enhance activity against this pathogen .

Mechanism of Action

The mechanism of action of 1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name (Reference) Substituents Molecular Weight Melting Point (°C) UPLC/MS Purity (%) Yield (%)
Target Compound 1,7-dimethyl; 9-propyl Not reported Not reported Not reported Not reported
20a () 1,3-dimethyl; 9-(3,4-dihydroxyphenethyl) 385.42 232–235 100.00 71
21 () 1,3-dipropyl; 9-(3,4-dihydroxyphenethyl) 427.51 206–208 99.40 94
22 () 1,3-dibutyl; 9-(3,4-dihydroxyphenethyl) 455.54 194–196 98.91 97
24 () 1,3-dimethyl; 9-(prop-2-ynyl) 273.28 203–206 Not reported 93
20b () 1,3-dimethyl; 10-(3,4-dihydroxyphenethyl) 385.42 232–235 100.00 91
9-(4-Methoxyphenyl) analog () 1,7-dimethyl; 3-propyl; 9-(4-methoxyphenyl) 383.45 Not reported Not reported Not reported

Key Observations:

  • Substituent Bulk and Melting Points: Larger substituents (e.g., dibutyl in 22) reduce melting points (194–196°C vs. 232–235°C for 20a), likely due to disrupted crystallinity .
  • Synthetic Yields: Propyl and propargyl substituents (e.g., 24) show higher yields (93–97%) compared to phenethyl derivatives (71–94%), possibly due to steric or electronic effects during nucleophilic substitution .

Receptor Affinity and Enzyme Inhibition

  • Dopaminergic and Serotonergic Targets: Analogous compounds with dihydroxyphenethyl groups (e.g., 20a–22) exhibit dual affinity for dopamine D2 and serotonin receptors, attributed to the catechol moiety mimicking endogenous neurotransmitters .
  • Phosphodiesterase (PDE) Inhibition: Derivatives with alkyl chains at N9 (e.g., 1,3-dimethyl-9-propyl) show inhibitory activity against PDE4B and PDE10A, critical for neurodegenerative drug development. For example, compound 5 in demonstrated nanomolar potency for PDE10A due to optimal alkyl chain length and flexibility .
  • MAO-B Inhibition: The 9-(2-chloro-6-fluorobenzyl) analog () exhibited MAO-B inhibition (IC50 = 12 nM), highlighting the importance of halogenated aryl groups for blood-brain barrier penetration .

Antitumor Potential

  • Pyrimidopurine Derivatives: Compounds with aryl substituents (e.g., 9-(3-methylphenyl) in ) showed cytotoxic activity against leukemia cells (IC50 < 10 µM), likely through topoisomerase inhibition .

Biological Activity

1,7-Dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of pyrimidine derivatives. It exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.5 g/mol
  • CAS Number : 877616-22-3

Structure

The compound features a complex structure that includes a pyrimidine ring fused to a purine-like moiety. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular Weight381.5 g/mol
CAS Number877616-22-3
Chemical FormulaC21H27N5O2

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Adenosine Receptor Affinity : The compound has shown moderate affinity for both A1 and A2A adenosine receptors. This interaction is crucial for its potential use in treating conditions related to the central nervous system (CNS) and cardiovascular diseases .
  • Phosphodiesterase Inhibition : It has been identified as a phosphodiesterase inhibitor with an IC50 value of approximately 2.44 µM. This suggests its potential in modulating intracellular signaling pathways and could be beneficial in treating neurodegenerative diseases .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties. In vitro assays have shown effectiveness against various cancer cell lines .
  • Neuroprotective Effects : The compound's ability to interact with dopamine receptors positions it as a candidate for neuroprotective therapies in conditions like Parkinson's disease .

Study on Antitumor Activity

A study conducted by researchers involved synthesizing various derivatives of the compound and evaluating their biological activity against human cancer cell lines. The results indicated that specific modifications to the structure enhanced antitumor efficacy:

  • Compound Variants : Derivatives with longer alkyl chains exhibited increased cytotoxicity compared to their shorter counterparts.
  • Mechanisms of Action : Investigations revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways.

Neuroprotective Potential

Another significant study focused on the neuroprotective effects of the compound in animal models of neurodegeneration:

  • Methodology : Mice were administered varying doses of the compound prior to inducing neurodegenerative conditions.
  • Findings : Treated groups showed reduced neuronal loss and improved behavioral outcomes compared to controls.

Comparative Table of Biological Activities

Activity TypeActivity LevelReference
Adenosine ReceptorModerate
Phosphodiesterase InhibitionIC50 = 2.44 µM
Antitumor ActivitySignificant
Neuroprotective EffectsPromising

Q & A

Q. Table 1: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (nM)Selectivity IndexReference
Derivative APDE4B12.3 ± 1.215.8 (vs. PDE3)
Derivative BA₂A Receptor8.7 ± 0.922.4 (vs. A₁)

Q. Table 2: Solvent Effects on Reaction Yield

SolventDielectric ConstantYield (%)Byproducts (%)
DMF36.7893
Ethanol24.37512

Key Recommendations

  • Prioritize enantioselective synthesis to isolate bioactive stereoisomers.
  • Integrate high-throughput screening with cheminformatics to identify structure-activity relationships (SAR).
  • Collaborate with computational chemists to refine force fields for MD simulations of tetrahydropyrimidopurinedione complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.